4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Description
4-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a benzamide derivative featuring a 4-chlorobenzoyl group linked via an amide bond to a 2-methyl-1H-indol-5-ylmethyl substituent.
Properties
IUPAC Name |
4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11-8-14-9-12(2-7-16(14)20-11)10-19-17(21)13-3-5-15(18)6-4-13/h2-9,20H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBKCQPVBRZLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The indole ring is then functionalized with a methyl group at the 2-position and a benzyl group at the 5-position through electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
- **Ox
Biological Activity
4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a chloro group on the benzamide structure and an indole moiety, which are known to influence its biological properties. The synthesis typically involves several key steps:
- Formation of the Indole Moiety : The indole ring can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Substitution Reactions : The indole ring is functionalized by introducing a methyl group at the 2-position and a benzyl group at the 5-position through electrophilic substitution.
- Amidation : The final step involves reacting the substituted indole with 4-chlorobenzoyl chloride in the presence of a base to form the benzamide linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The indole moiety is particularly significant as it can modulate various biological targets, potentially leading to therapeutic effects such as apoptosis in cancer cells.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit promising anticancer activity. For example, studies have shown that these compounds can induce cell death in various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Effects
In addition to anticancer properties, this compound has demonstrated potential antimicrobial activity. Similar compounds have been reported to exhibit antiviral and anti-inflammatory effects, making them candidates for further pharmacological studies .
Case Studies and Research Findings
A summary of relevant studies is presented in the table below:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole/Indoline Cores
(a) Anticancer Indole Derivatives
describes four indole derivatives (10j–10m) with 1H-indol-3-yl cores and substituted acetamide side chains. Key differences include:
- Substituent variation : Chloro, fluoro, nitro, or pyridyl groups on the phenyl ring.
- Physicochemical properties : Melting points range from 153°C to 194°C, with yields as low as 6–17% .
| Compound ID | Substituent(s) | Melting Point (°C) | Yield (%) | Key Activity |
|---|---|---|---|---|
| 10j | 3-Chloro-4-fluorophenyl | 192–194 | 8 | Anticancer (Bcl-2/Mcl-1 inhibition) |
| 10k | Naphthalen-1-yl | 175–176 | 6 | Anticancer |
| 10l | 4-Nitrophenyl | 190–191 | 14 | Anticancer |
| 10m | Pyridin-2-yl | 153–154 | 17 | Anticancer |
Comparison : The target compound lacks the acetamide linker and instead uses a benzamide scaffold. This substitution may alter solubility and target affinity due to reduced conformational flexibility.
(b) 4-Chloro-N-[2-(5-Methyl-1H-Indol-3-yl)Ethyl]Benzamide
highlights a positional isomer where the indole substituent is at the 3-position with an ethyl linker. This minor structural change (indol-3-yl vs. indol-5-yl, ethyl vs. methylene linker) could significantly impact binding to receptors like serotonin or dopamine transporters .
Benzimidazole and Sulfonamide Derivatives
(a) Benzimidazolyl Methyl Chlorobenzamide (Compound 18)
reports 4-chloro-N-((2-(chloromethyl)-1H-benzo[d]imidazol-1-yl)methyl)benzamide (18), which replaces the indole ring with a benzimidazole. This compound exhibits 66.66% inhibition in carrageenan-induced paw edema models (anti-inflammatory activity), comparable to diclofenac .
(b) Sulfonamide-Triazine Hybrids
describes sulfonamide-triazine hybrids (e.g., compound 54) with benzamide groups. These compounds feature bulky substituents like 3-methoxyphenyl and methylphenyl, with IR and NMR data confirming key functional groups (C=O at 1678 cm⁻¹, SO₂ at 1314 cm⁻¹) .
Comparison : The sulfonamide group introduces hydrogen-bonding capacity, which is absent in the target compound. This may enhance interactions with polar enzyme active sites.
Patent and Excluded Compounds
explicitly excludes 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide from a patent covering amide derivatives as allosteric modulators, suggesting prior art or overlapping structural claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
